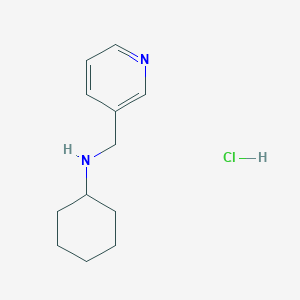
Phenethyl-thiophen-2-ylmethyl-amine hydrochloride
Übersicht
Beschreibung
Phenethyl-thiophen-2-ylmethyl-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H15NS•HCl and a molecular weight of 253.8 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H15NS•HCl . This indicates that the compound is composed of 13 carbon atoms, 15 hydrogen atoms, one sulfur atom, one nitrogen atom, and one chloride atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.8 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Carcinogenicity and Drug Development
Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity due to their structural resemblance to known carcinogens like benzidine and 4-aminobiphenyl. Studies conducted on thiophene derivatives such as 5-phenyl-2-thiophenamine hydrochloride indicated potential carcinogenicity, although there was skepticism about their capacity to induce tumors in vivo. This research contributes to understanding the carcinogenic potential of thiophene derivatives and aids in the development of safer chemical compounds (Ashby et al., 1978).
Therapeutic Potential of Thiophene Derivatives
G protein-biased kappa agonists derived from thiophene derivatives have shown promise in reducing pain and itch with fewer side effects compared to traditional opioids. This research points towards the therapeutic potential of thiophene-based compounds in developing new pain and itch relief medications with improved safety profiles (Mores et al., 2019).
Synthesis and Applications of Thiophenes
The synthesis of thiophene derivatives has been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and other activities. Thiophene derivatives like Cefoxitin and Cephalothin are well-known drugs, indicating the importance of these compounds in drug development and other fields such as organic materials and dyes (Xuan, 2020).
Biodegradation of Aromatic Compounds
Research on Pseudomonas species has shown their ability to degrade biogenic amines, including phenethylamine, through specific catabolic pathways. This knowledge is vital for biotechnological applications aimed at eliminating harmful biogenic amines from various environments, showcasing the environmental and health-related applications of understanding thiophene and phenethylamine derivatives (Luengo & Olivera, 2020).
Eigenschaften
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRZSISPUDABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



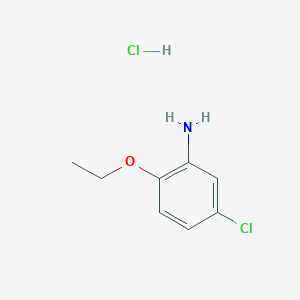
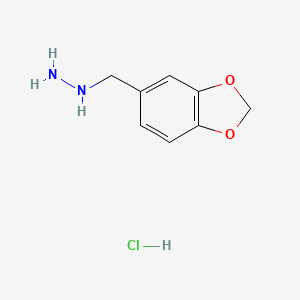

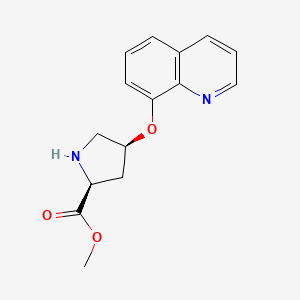
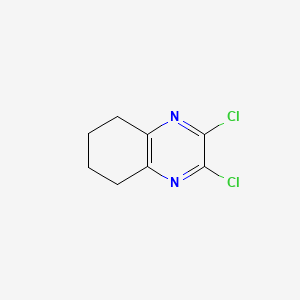
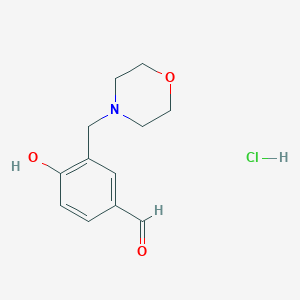
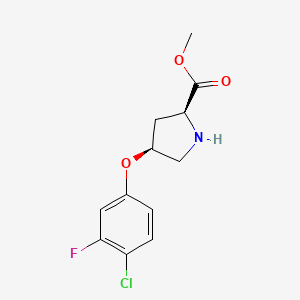
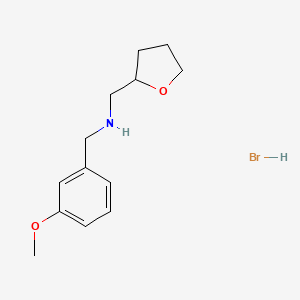


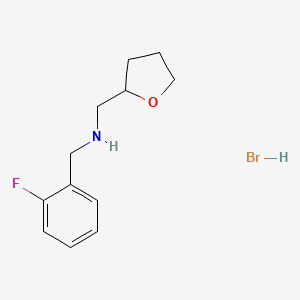
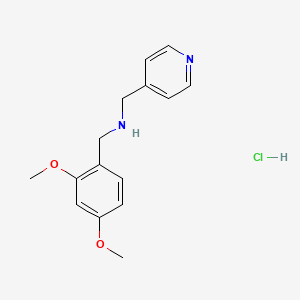
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)
